

42-(2-Tetrazolyl)rapamycin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **42-(2-Tetrazolyl)rapamycin**

Cat. No.: **B10800560**

[Get Quote](#)

An In-Depth Technical Guide to **42-(2-Tetrazolyl)rapamycin** (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, more commonly known as zotarolimus (ABT-578), is a semi-synthetic macrolide and a potent derivative of rapamycin (sirolimus).^[1] Initially developed by Abbott Laboratories, it was specifically designed as an anti-proliferative agent for local delivery from drug-eluting stents to prevent coronary artery restenosis.^{[2][3]} Structurally, zotarolimus is an analog of rapamycin where the hydroxyl group at position 42 is substituted with a tetrazole ring.^{[1][4]} This modification enhances its lipophilicity compared to sirolimus, facilitating sustained release from stent coatings and efficient diffusion into target tissues.^{[5][6]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to zotarolimus.

Chemical Structure and Physicochemical Properties

Zotarolimus is a complex macrolide characterized by its unique tetrazole substitution on the rapamycin core. This structural alteration is key to its distinct pharmacokinetic profile.^{[4][7]}

- IUPAC Name: (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-

yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone[8]

- Synonyms: ABT-578, A-179578[2]

Physicochemical and Bioactivity Data

The key physicochemical and bioactivity parameters for zotarolimus are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Zotarolimus

Property	Value	Reference(s)
CAS Number	221877-54-9	[1][8]
Molecular Formula	C ₅₂ H ₇₉ N ₅ O ₁₂	[8][9]
Molar Mass	966.21 g/mol	[8][9]
Solubility (DMSO)	≥ 130 mg/mL (134.55 mM)	[10]
Lipophilicity	Higher octanol:water partition coefficient than sirolimus	[5][6]

Table 2: In Vitro Bioactivity of Zotarolimus

Assay	IC ₅₀ Value	Reference(s)
FKBP12 Binding Affinity	2.57 nM	[2]
Human T-Cell Proliferation (Con-A induced)	7.0 nM	[2]
Rat T-Cell Proliferation (Con-A induced)	1337 nM	[2]
Human Coronary Artery Smooth Muscle Cell Proliferation	0.8 nM	[2]

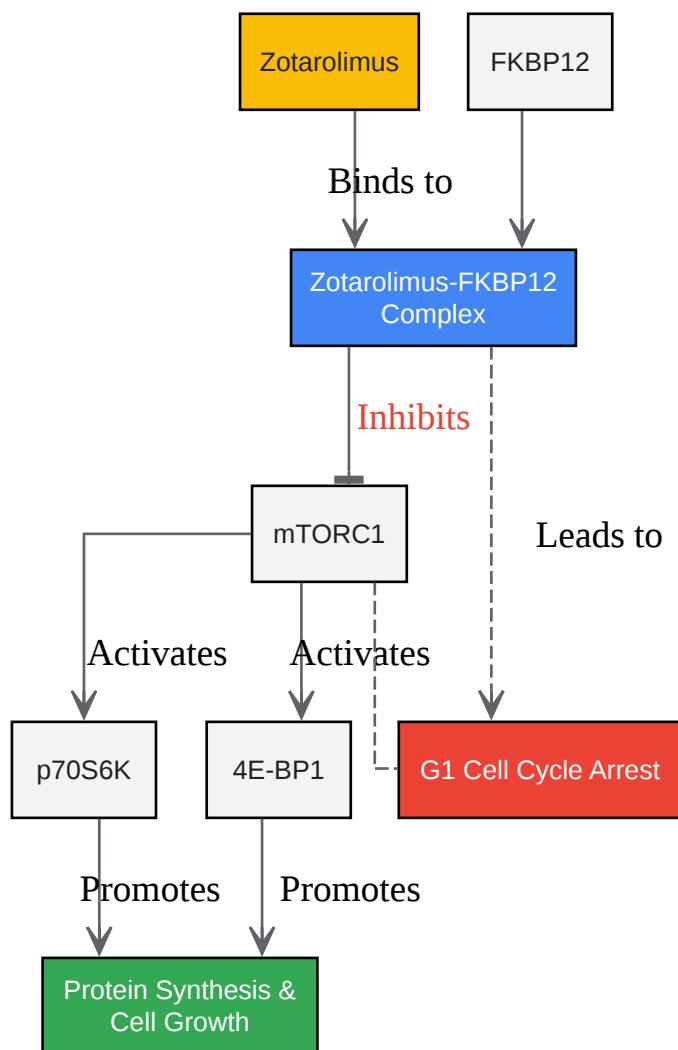
Table 3: In Vivo Activity of Zotarolimus

Model	Parameter	Value	Reference(s)
Rat Adjuvant DTH Model	ED ₅₀	1.72 mg/kg/day (oral)	[2]

Table 4: Pharmacokinetic Parameters of Zotarolimus

Species	Parameter	Value	Notes	Reference(s)
Rat	Terminal Elimination Half-life (t _{1/2})	9.4 hours	Intravenous dosing	[7]
Human	Peak Blood Level (C _{max})	1.80 ng/mL	From 18mm Endeavor Stent (180 µg dose)	[11]
General	Metabolism	Oxidative, via Cytochrome P4503A	Forms hydroxylated & demethylated metabolites	[5]

Mechanism of Action: mTOR Pathway Inhibition


Zotarolimus exerts its anti-proliferative effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[\[12\]](#) The mechanism is indirect and initiated by the formation of a high-affinity complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[\[1\]](#)[\[12\]](#)

The key steps are as follows:

- **FKBP12 Binding:** Zotarolimus enters the cell and binds to the ubiquitously expressed FKBP12.[\[1\]](#)
- **mTORC1 Inhibition:** The resulting zotarolimus-FKBP12 complex then interacts with and inhibits the mTOR Complex 1 (mTORC1).[\[12\]](#)

- Downstream Signal Blockade: This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][12]
- Cell Cycle Arrest: The blockade of these signaling pathways ultimately leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[1][6]

This pathway is fundamental to the therapeutic effect of zotarolimus in preventing the proliferation of vascular smooth muscle cells, which is the primary cause of restenosis following stent implantation.[12]

[Click to download full resolution via product page](#)

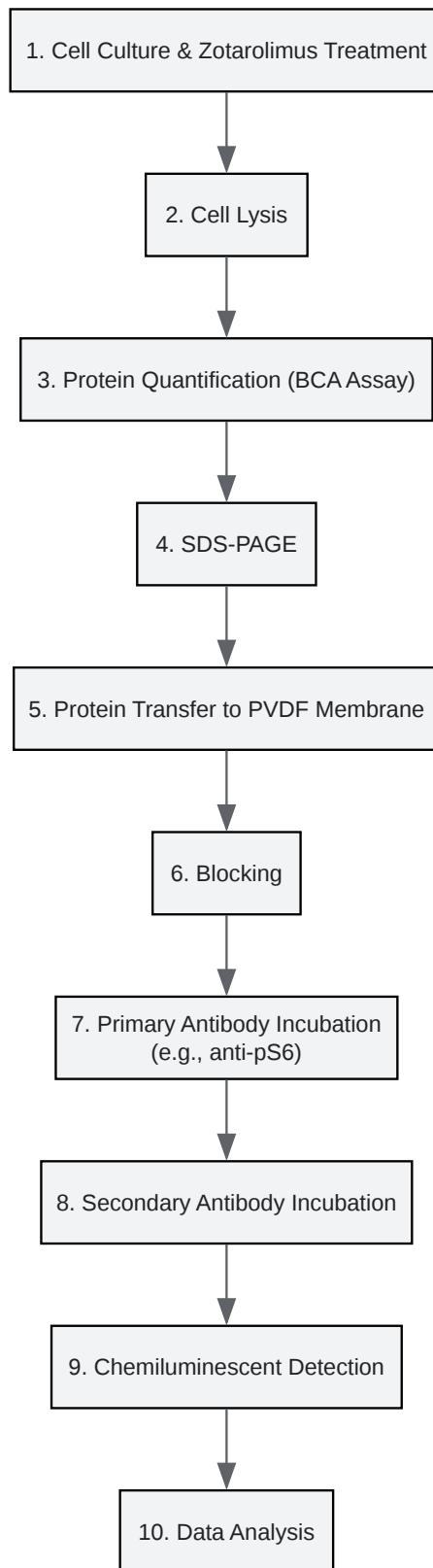
Zotarolimus Mechanism of Action via mTORC1 Inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity and properties of zotarolimus.

Protocol: Western Blot for mTOR Pathway Inhibition

This protocol assesses the inhibitory effect of zotarolimus on the mTOR pathway by measuring the phosphorylation status of downstream targets like S6 ribosomal protein.[13][14]


Materials:

- Human coronary artery smooth muscle cells (hCASM)
- Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- Primary antibodies: anti-phospho-S6 (S240/244), anti-total-S6, anti-GAPDH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Zotarolimus stock solution (in DMSO)

Procedure:

- Cell Culture & Treatment: Plate hCASM and grow to 80% confluence. Treat cells with varying concentrations of zotarolimus (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24 hours.
- Cell Lysis: Wash cells with ice-cold PBS. Add 100 μ L of ice-cold lysis buffer, scrape the cells, and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - Incubate with primary antibody (e.g., anti-phospho-S6, 1:1000 dilution) overnight at 4°C.
 - Wash the membrane 3x with TBST.
 - Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
 - Wash the membrane 3x with TBST.
- Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.
- Analysis: Quantify band intensities. Normalize phospho-S6 levels to total S6 and/or GAPDH to determine the extent of mTOR pathway inhibition.

[Click to download full resolution via product page](#)

Workflow for Western Blot Analysis.

Protocol: Cell Proliferation Assay (IC₅₀ Determination)

This assay determines the concentration of zotarolimus required to inhibit the proliferation of cells by 50%.

Materials:

- Human T-cells or human coronary artery smooth muscle cells
- Appropriate cell culture medium
- 96-well cell culture plates
- Cell proliferation reagent (e.g., WST-1, MTS, or CyQUANT)
- Zotarolimus stock solution (in DMSO)
- (For T-cells) Mitogen, such as Concanavalin A (Con-A)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Compound Addition: Prepare a serial dilution of zotarolimus in culture medium. Add the diluted compound to the wells (final concentrations ranging from 0.01 nM to 1000 nM). Include vehicle-only (DMSO) and no-treatment controls.
- Stimulation (if required): For T-cell assays, add a mitogen like Con-A to stimulate proliferation.^[2]
- Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
- Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
- Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

- Data Analysis:
 - Subtract the background absorbance/fluorescence.
 - Normalize the data to the vehicle control (100% proliferation).
 - Plot the normalized response versus the log of the zotarolimus concentration.
 - Fit the data to a four-parameter logistic curve to determine the IC_{50} value.

Protocol: LC-MS/MS for Zotarolimus Quantification in Tissue

This protocol provides a method for extracting and quantifying zotarolimus from biological tissue, adapted from methods used in preclinical studies.[\[15\]](#)

Materials:

- Stented swine artery tissue
- Homogenization solution (100% swine blood)
- Internal standard (e.g., a structural analog of zotarolimus)
- Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)
- LC-MS/MS system with an appropriate C8 column (e.g., Zorbax Eclipse XDB-C8)[\[16\]](#)

Procedure:

- Sample Preparation:
 - Excise the stented artery segment and weigh it.
 - Homogenize the tissue in a known volume of swine blood containing the internal standard.
- Extraction:
 - Perform a liquid-liquid extraction on the tissue homogenate using methyl tert-butyl ether.

- Vortex and centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
- Reconstitution: Reconstitute the dried extract in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the sample onto the LC-MS/MS system.
 - Use a gradient elution method to separate zotarolimus from matrix components.
 - Detect and quantify zotarolimus and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Quantification:
 - Generate a standard curve by spiking known amounts of zotarolimus into blank tissue homogenate.
 - Calculate the concentration of zotarolimus in the tissue sample based on the peak area ratio of the analyte to the internal standard, referencing the standard curve.

Conclusion

42-(2-Tetrazolyl)rapamycin (zotarolimus) is a highly potent, second-generation rapamycin analog with a well-defined mechanism of action centered on mTOR inhibition. Its modified chemical structure confers advantageous physicochemical and pharmacokinetic properties, including increased lipophilicity and a shorter half-life, making it particularly suitable for localized delivery from cardiovascular stents. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers engaged in the study and development of mTOR inhibitors and related therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zotarolimus - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zotarolimus (ABT-578) eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zotarolimus | C52H79N5O12 | CID 9876378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of pharmacokinetics of the limus-eluting stents in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of mTOR down-regulates scavenger receptor, class B, type I (SR-BI) expression, reduces endothelial cell migration and impairs nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation for zotarolimus concentration determination in stented swine arteries by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural identification and characterization of potential degradants of zotarolimus on zotarolimus-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [42-(2-Tetrazolyl)rapamycin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10800560#42-2-tetrazolyl-rapamycin-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com